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Compound of Interest

Methyl 3-methyl-2-
Compound Name:

oxocyclohexanecarboxylate
CAS No.: 59416-90-9

Cat. No.: B3146246

Get Quote

\ J

-Keto Esters

Introduction & Chemical Profile[1][2][3][4][5][6][7][8]
[9][10]

Methyl 3-methyl-2-oxocyclohexanecarboxylate represents a versatile subclass of cyclic

-keto esters. Structurally, it possesses a dense functional array: a ketone at C2, an ester at C1,
and a methyl substituent at C3. This specific substitution pattern introduces steric constraints
adjacent to the ketone, influencing regioselectivity and reaction kinetics compared to the
unsubstituted parent compound.

For drug discovery professionals, this scaffold is a "privileged structure." It serves as a
precursor to fused bicyclic and tricyclic heterocycles—specifically tetrahydroindazoles,
guinazolinones, and coumarins—which are pharmacophores found in anti-inflammatory,
anticancer, and antimicrobial agents.
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Reactivity Landscape

The molecule operates as a 1,3-bis-electrophile. The ketone (C2) is generally more
electrophilic than the ester (C1), but the C3-methyl group adds steric bulk that can modulate
nucleophilic attack.

o Path A (Binucleophiles - Hydrazines): Condensation yields Tetrahydroindazoles.

o Path B (Multicomponent - Urea/Aldehyde): Biginelli reaction yields
Hexahydroquinazolinones.

o Path C (Activated Phenols): Pechmann condensation yields Tricyclic Coumarins.
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Figure 1: Synthetic divergence from the Methyl 3-methyl-2-oxocyclohexanecarboxylate

scaffold.

Protocol A: Synthesis of Tetrahydroindazoles

Target: 4-Methyl-4,5,6,7-tetrahydro-1H-indazol-3(2H)-one Reaction Type: Knorr Pyrazole
Synthesis (Condensation/Cyclization)

Mechanistic Insight

The reaction proceeds via the initial attack of the hydrazine terminal nitrogen on the C2 ketone
(most electrophilic site), forming a hydrazone intermediate. The second nitrogen then attacks
the ester carbonyl (C1), displacing methanol to close the ring. The C3-methyl group may slow
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the initial attack due to steric hindrance, requiring elevated temperatures (reflux) to drive the
reaction to completion.

Experimental Protocol

Reagents:

Methyl 3-methyl-2-oxocyclohexanecarboxylate (1.0 equiv)

Hydrazine hydrate (80% aq. solution) (1.2 equiv)

Solvent: Ethanol (Absolute)

Catalyst: Glacial Acetic Acid (Catalytic amount, 3-5 drops)

Step-by-Step Procedure:

o Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

» Dissolution: Dissolve 5.0 mmol of Methyl 3-methyl-2-oxocyclohexanecarboxylate in 15
mL of absolute ethanol.

e Addition: Add 6.0 mmol (1.2 equiv) of hydrazine hydrate dropwise at room temperature.
Caution: Hydrazine is toxic and a suspected carcinogen. Handle in a fume hood.

o Catalysis: Add 3 drops of glacial acetic acid.

o Reflux: Heat the mixture to reflux (approx. 78°C) for 3—5 hours. Monitor by TLC (Mobile
phase: 30% EtOAc/Hexanes).[1] The starting material spot (

) should disappear, replaced by a lower
product spot.

o Workup: Cool the reaction mixture to room temperature. Often, the product precipitates upon
cooling.

o If precipitate forms: Filter the solid, wash with cold ethanol (2 x 5 mL), and dry under
vacuum.
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o If no precipitate: Concentrate the solvent under reduced pressure.[2] Triturate the residue
with diethyl ether to induce crystallization.

 Purification: Recrystallize from Ethanol/Water (9:1) if necessary.
Expected Yield: 75-85% Data Validation:
e 1H NMR: Look for the disappearance of the methyl ester singlet (

ppm) and the appearance of a broad NH singlet (

ppm). The C4-methyl doublet should be distinct.

Protocol B: Synthesis of Hexahydroquinazolinones
(Biginelli)

Target: 5-Methyl-4-phenyl-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one Reaction Type: Biginelli
Multicomponent Reaction

Mechanistic Insight

This is an acid-catalyzed three-component reaction. The urea and aldehyde condense to form
an

-acyliminium ion intermediate. The cyclic

-keto ester (acting as the enol) intercepts this ion. The C3-methyl group influences the
stereochemistry of the resulting hexahydroquinazoline ring, potentially creating diastereomers
(cis/trans relative to the phenyl group).
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Figure 2: Simplified mechanism of the Biginelli reaction utilizing a cyclic scaffold.

Experimental Protocol

Reagents:

Methyl 3-methyl-2-oxocyclohexanecarboxylate (1.0 equiv)
Benzaldehyde (1.0 equiv)

Urea (1.5 equiv)

Catalyst: p-Toluenesulfonic acid (pTSA) (10 mol%) or conc. HCI (3 drops)

Solvent: Ethanol or Acetonitrile

Step-by-Step Procedure:
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e Mixing: In a pressure vial or round-bottom flask, combine the keto ester (2.0 mmol),
benzaldehyde (2.0 mmol), and urea (3.0 mmol).

e Solvent: Add 5 mL of Ethanol.
e Catalyst: Add pTSA (0.2 mmaol).
e Reaction: Heat to reflux for 6—-8 hours.

o Note: The C3-methyl group increases steric crowding at the enolizable position. If
conversion is low after 8 hours, add 5 mol% more catalyst and extend time.

o Workup: Pour the hot reaction mixture into crushed ice (20 g). Stir vigorously.

« |solation: The solid product usually precipitates. Filter and wash with ice-cold water and cold
ethanol.

 Purification: Recrystallize from hot ethanol.

Expected Yield: 60-75%

Protocol C: Synthesis of Tricyclic Coumarins
(Pechmann)

Target: Substituted 7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one Reaction Type: Pechmann
Condensation

Mechanistic Insight

This reaction involves the condensation of a phenol (e.g., resorcinol) with the

-keto ester.[3] The acid catalyst promotes transesterification (phenol displacing methanol)
followed by intramolecular hydroxyalkylation (electrophilic aromatic substitution) and
dehydration.[2]

Experimental Protocol

Reagents:
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» Methyl 3-methyl-2-oxocyclohexanecarboxylate (1.0 equiv)

e Resorcinol (1.0 equiv)

o Catalyst/Solvent: Sulfuric Acid (75%) or Methanesulfonic acid.

Step-by-Step Procedure:

e Cooling: Place 5 mL of 75% H2S04 in a flask and cool to 0-5°C in an ice bath.
e Addition: Add Resorcinol (10 mmol) and stir until dissolved.

o Condensation: Add Methyl 3-methyl-2-oxocyclohexanecarboxylate (10 mmol) dropwise,
maintaining the temperature below 10°C.

o Reaction: Allow the mixture to warm to room temperature and stir for 4—6 hours. The solution
typically darkens.

e Quenching: Pour the reaction mixture slowly into 50 mL of crushed ice/water with vigorous
stirring. The product will precipitate as a solid.

« Purification: Filter the solid, wash with water until the filtrate is neutral pH. Recrystallize from
dilute ethanol.

Expected Yield: 80-90%

Summary of Reaction Parameters
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Parameter

Indazole Synthesis

Biginelli
(Quinazolinone)

Pechmann
(Coumarin)

Co-Reactant

Hydrazine Hydrate

Urea + Aldehyde

Phenol (Resorcinol)

Acetic Acid (Weak

pTSA/ HCI (Bronsted

H2S04 / MsOH

Catalyst ) ) )
Acid) Acid) (Strong Acid)
Solvent-free or Acid
Solvent Ethanol Ethanol / Acetonitrile
as solvent
Temp/Time Reflux /3-5 h Reflux / 6-8 h 0°CtoRT/4-6 h
) o Steric hindrance (C3-
Key Challenge Hydrazine Toxicity Me) Exotherm control
e
) ) Condensation- MCR (Iminium Transesterification-
Primary Mechanism o ) . )
Cyclization interception) Alkylation

Troubleshooting & Optimization

 Steric Hindrance (C3-Methyl Effect):

o Issue: In the Biginelli reaction, the C3-methyl group can retard the enol attack on the

iminium ion.

o Solution: Use a stronger Lewis Acid catalyst (e.g.,

or

) or switch to Microwave irradiation (120°C, 15 min) to overcome the activation energy

barrier.

o Regioselectivity in Indazole Formation:

o Issue: Formation of regioisomers is possible but rare with cyclic keto-esters.

o Validation: Use NOESY NMR to confirm the proximity of the NH proton to the C3-methyl
group (now C4 in the indazole ring).
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« Water Management:

o For the Biginelli reaction, the presence of excess water can hydrolyze the iminium
intermediate. Ensure ethanol is dry (absolute) or use molecular sieves.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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